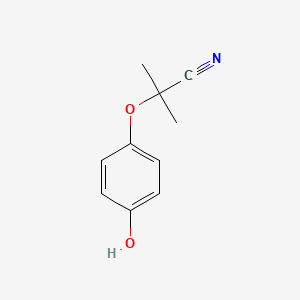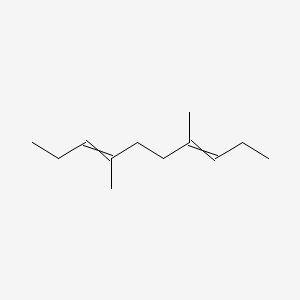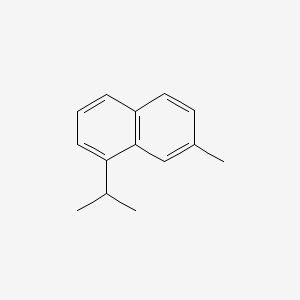![molecular formula C15H22O3 B14468773 5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione CAS No. 72567-18-1](/img/structure/B14468773.png)
5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexanediones. This compound is characterized by its two cyclohexane rings, one of which contains a ketone group, and the other is substituted with a dimethyl group. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione typically involves the reaction of 1,3-cyclohexanedione with appropriate reagents to introduce the dimethyl and oxocyclohexyl groups. One common method involves the alkylation of 1,3-cyclohexanedione with 2-bromo-2-methylpropane in the presence of a strong base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Nucleophiles: Grignard reagents or organolithium compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or aryl groups into the molecule.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its structural features allow it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Cyclohexanedione: A simpler analog without the dimethyl and oxocyclohexyl substitutions.
5,5-Dimethyl-1,3-cyclohexanedione:
2-Methyl-1,3-cyclohexanedione: Another analog with a single methyl group substitution.
Uniqueness
5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione is unique due to its dual cyclohexane rings and specific substitutions, which confer distinct chemical and biological properties
Propiedades
Número CAS |
72567-18-1 |
|---|---|
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
5,5-dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C15H22O3/c1-15(2)8-13(17)11(14(18)9-15)7-10-5-3-4-6-12(10)16/h10-11H,3-9H2,1-2H3 |
Clave InChI |
JDNDXACIZAUABS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C(C(=O)C1)CC2CCCCC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bis[([1,1'-biphenyl]-4-yl)oxy](oxo)phosphanium](/img/structure/B14468722.png)


![4-[(E)-(4-Bromophenyl)diazenyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14468741.png)
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide](/img/structure/B14468747.png)
![2,4-Dithiabicyclo[3.1.0]hexane](/img/structure/B14468749.png)
![2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate](/img/structure/B14468753.png)





